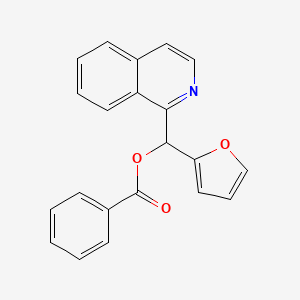
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone ring, followed by the introduction of the indole moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in drug discovery and development, due to its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable for studying biochemical pathways and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-3-yl)acetamide
- 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide
- 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-6-yl)acetamide
Highlighting Uniqueness
Compared to similar compounds, 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide stands out due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H15N3O3 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C16H15N3O3/c1-10-7-11(20)8-16(22)19(10)9-15(21)18-14-4-2-3-13-12(14)5-6-17-13/h2-8,17,20H,9H2,1H3,(H,18,21) |
InChI-Schlüssel |
MHNHAKKGHVYVCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC=CC3=C2C=CN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B12158010.png)
![N-{(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B12158015.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12158020.png)


![2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12158035.png)
![N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B12158046.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12158047.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12158051.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12158063.png)


